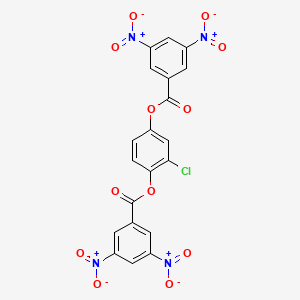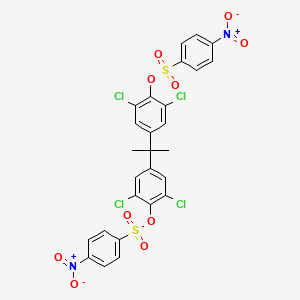![molecular formula C28H14N6O2 B3824894 4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824894.png)
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile
Overview
Description
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H14N4O2 It is known for its unique structure, which includes multiple phenoxy and dicyanophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the reaction of 4-nitrophthalonitrile with 4,4’-dihydroxybiphenyl in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound, which is then further reacted with 3,4-dicyanophenol under similar conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenoxy rings.
Scientific Research Applications
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique optical and electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the production of polymers and other industrial chemicals with specialized functions.
Mechanism of Action
The mechanism of action of 4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and dicyanophenoxy groups can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile include:
- 4,4’-Bis(3,4-dicyanophenoxy)biphenyl
- 4-[3,5-bis(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
- 4-[2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenoxy and dicyanophenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
4-[4-[[4-(3,4-dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N6O2/c29-15-19-1-7-27(13-21(19)17-31)35-25-9-3-23(4-10-25)33-34-24-5-11-26(12-6-24)36-28-8-2-20(16-30)22(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGADJWZAIAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate](/img/structure/B3824814.png)

![4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE](/img/structure/B3824837.png)

![3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824856.png)
![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)

![1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B3824885.png)



![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)
